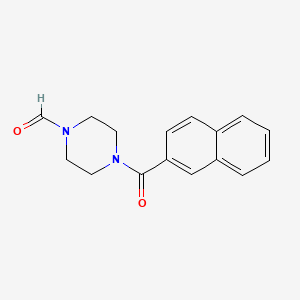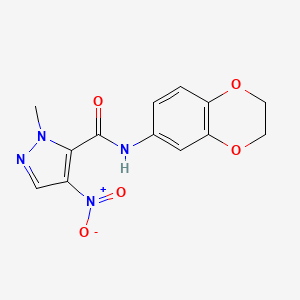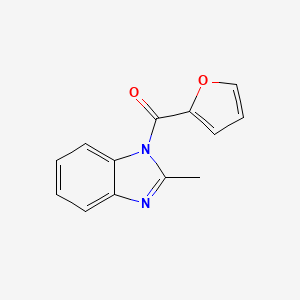![molecular formula C15H13Cl2FN2O B5769375 N-(3,4-dichlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5769375.png)
N-(3,4-dichlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea, also known as diuron, is a herbicide that is widely used in agriculture to control weeds. Diuron is a white crystalline solid that is soluble in water and organic solvents. It is a member of the urea herbicide family, which is known for its broad-spectrum activity against a wide range of weeds.
Mécanisme D'action
Diuron works by inhibiting photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This results in the production of reactive oxygen species, which damage the photosystem II complex and ultimately lead to cell death.
Biochemical and Physiological Effects
Diuron has been shown to have a variety of biochemical and physiological effects on plants. It inhibits photosynthesis, which leads to reduced growth and development. It also affects the production of certain enzymes and proteins, which can have downstream effects on plant metabolism. In addition, N-(3,4-dichlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has been shown to affect soil microbial activity and water quality.
Avantages Et Limitations Des Expériences En Laboratoire
Diuron is a widely used herbicide that is readily available and relatively inexpensive. It is also a stable compound that can be stored for long periods of time without significant degradation. However, N-(3,4-dichlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has limitations for lab experiments, as it can be difficult to control the concentration and application of the herbicide. In addition, N-(3,4-dichlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea can have non-target effects on other organisms, which can complicate experimental design and interpretation.
Orientations Futures
There are several future directions for research on N-(3,4-dichlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea. One area of interest is the development of new herbicides with improved selectivity and reduced environmental impact. Another area of interest is the investigation of the long-term effects of N-(3,4-dichlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea on soil health and water quality. Finally, there is a need for further research on the mechanisms of action of N-(3,4-dichlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea and other urea herbicides, which could lead to the development of new herbicides with novel modes of action.
Méthodes De Synthèse
Diuron is synthesized by reacting 3,4-dichloroaniline with 4-fluoro-2-nitrobenzene in the presence of a base to form the corresponding nitroaniline. The nitroaniline is then reduced with iron powder to form the corresponding aniline. Finally, the aniline is reacted with ethyl isocyanate to form N-(3,4-dichlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea.
Applications De Recherche Scientifique
Diuron has been extensively studied for its herbicidal activity and environmental impact. It has been used in numerous scientific studies to investigate its effect on plant growth, soil microbial activity, and water quality. Diuron has also been used as a model compound to study the fate and transport of herbicides in the environment.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2FN2O/c16-13-6-5-12(9-14(13)17)20-15(21)19-8-7-10-1-3-11(18)4-2-10/h1-6,9H,7-8H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUBDEBDYKYXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}cyclohexanecarboxamide](/img/structure/B5769298.png)
![2-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5769303.png)





![N'-[(4-chlorobenzoyl)oxy]-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]ethanimidamide](/img/structure/B5769355.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5769356.png)


![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5769382.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5769388.png)
